Alacepril (1-[(S)-3-acetylthio-2-methylpropanoyl]-L-prolyl-L-phenylalanine) is a scientifically significant compound classified as an angiotensin-converting enzyme (ACE) inhibitor. [, ] Its primary role in scientific research lies in its ability to inhibit ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). [, ] By inhibiting ACE, Alacepril effectively blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [] This mechanism has led to its extensive use in animal models to investigate hypertension, cardiovascular diseases, and renal injury. [, , , , ]
Related Compounds
Captopril
Compound Description: Captopril is a potent angiotensin-converting enzyme (ACE) inhibitor widely used as an antihypertensive agent. It acts by competitively binding to and inhibiting ACE, effectively blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition leads to vasodilation and a reduction in blood pressure. Additionally, Captopril also affects the kallikrein-kinin system by inhibiting kininase II, leading to increased levels of bradykinin, which contributes to its vasodilatory and antihypertensive effects. [, , , , , , , , , , , , , , , , ]
Relevance: Captopril is a key metabolite of Alacepril and is responsible for a significant portion of Alacepril's pharmacological activity. [, , ] Following oral administration, Alacepril is rapidly metabolized to Captopril, which then exerts its ACE inhibitory effects. [] Studies have compared the pharmacokinetics and pharmacodynamics of Alacepril and Captopril, demonstrating that while Captopril might have a faster onset of action, Alacepril exhibits a longer duration of action due to its different metabolic pathway. [, , , , , , ]
Desacetylalacepril (DU-1227)
Compound Description: Desacetylalacepril (DU-1227) is a primary metabolite of Alacepril, formed by the deacetylation of the parent compound. While DU-1227 exhibits limited direct ACE inhibitory activity in vitro, it undergoes further metabolism to Captopril, the active ACE inhibitor. [, ] Studies have shown that DU-1227 possesses a sympatho-inhibitory effect, attenuating the increase in perfusion pressure and norepinephrine overflow induced by sympathetic nerve stimulation. This effect, attributed to DU-1227 itself and not its conversion to Captopril, suggests a possible independent role in Alacepril's antihypertensive mechanism. []
Relevance: Desacetylalacepril is a crucial intermediate in the metabolic pathway of Alacepril to Captopril. [, , ] The presence of DU-1227 in plasma after Alacepril administration highlights its role in the prolonged duration of action observed with Alacepril compared to Captopril. [, , ] Furthermore, the independent sympatho-inhibitory effects of DU-1227 suggest that Alacepril's mechanism of action might involve a multifaceted approach beyond solely ACE inhibition. []
L-Phenylalanine
Compound Description: L-Phenylalanine is an essential amino acid and a fundamental building block for protein synthesis. It is also a precursor for various biologically important molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine. []
Relevance: L-Phenylalanine is a direct precursor in the synthesis of Alacepril. []
L-Proline
Compound Description: L-Proline is a non-essential amino acid playing a critical role in protein structure and function. Its unique cyclic structure influences protein folding and stability, particularly in collagen, the most abundant protein in mammals. []
Relevance: L-Proline serves as a direct precursor in the synthesis of Alacepril. []
Enalapril
Compound Description: Enalapril, another ACE inhibitor, is commonly used to treat hypertension. Like Alacepril, it is a prodrug that requires activation in the liver to exert its pharmacological effects. [, , ]
Relevance: Enalapril serves as a point of comparison to Alacepril in several studies investigating the effects of ACE inhibitors on various physiological parameters. These include examining the impact on atherosclerotic lesion development, endothelial inflammatory response, and reactive oxygen species generation. Notably, Alacepril demonstrates a more pronounced inhibitory effect on endothelial inflammation and oxygen radical production compared to Enalapril, despite both being ACE inhibitors. [, , ]
Lisonopril
Compound Description: Lisonopril is a long-acting ACE inhibitor commonly used in the management of hypertension and heart failure. Unlike Alacepril and Captopril, which contain a sulfhydryl group, Lisonopril lacks this chemical moiety. This structural difference translates to variations in their pharmacological profiles. [, ]
Relevance: Lisonopril is included in several studies to contrast its effects with Alacepril, particularly regarding their antioxidant properties and influence on oxidative stress markers. Research suggests that while both drugs are ACE inhibitors, Alacepril exhibits a more robust antioxidant effect than Lisonopril. This difference is attributed to the presence of the sulfhydryl group in Alacepril and its metabolites, highlighting the potential contribution of this chemical feature to the overall therapeutic benefits of Alacepril. [, ]
Temocapril
Compound Description: Temocapril is another long-acting ACE inhibitor used as an antihypertensive agent. Like Alacepril, it is a prodrug requiring metabolic conversion to its active form. [, ]
Relevance: Temocapril is often included in comparative studies with Alacepril to evaluate their efficacy in managing hypertension and heart failure. [, ] One study specifically examined the effects of different ACE inhibitors, including Alacepril and Temocapril, on left atrial pressure in dogs with mitral regurgitation. [] The study demonstrated that while both drugs effectively reduced left ventricular afterload, the impact on left atrial pressure was minimal, suggesting that ACE inhibitors might not be the primary choice for lowering left atrial pressure in this specific condition. []
Rentiapril
Compound Description: Rentiapril is a long-acting ACE inhibitor. Like Alacepril, it is a prodrug that is metabolized to an active metabolite. []
Alacepril-Cysteine Conjugate
Compound Description: Alacepril-Cysteine Conjugate is formed through the reaction of Alacepril's active metabolite, Captopril, with cysteine, a naturally occurring amino acid. This conjugation is a common metabolic pathway for drugs containing thiol groups, like Captopril. []
Relevance: The Alacepril-cysteine conjugate, alongside Captopril and Captopril disulfide, has been identified in urine as a metabolite of Alacepril. [] This finding indicates that conjugation with cysteine is part of the metabolic pathway of Alacepril. []
Overview
Alacepril is a pharmaceutical compound classified as an angiotensin-converting enzyme (ACE) inhibitor, primarily used in the treatment of hypertension. It is notable for its metabolic conversion into captopril, another well-known ACE inhibitor, which contributes to its therapeutic effects. Alacepril is often utilized in conjunction with other antihypertensive medications to enhance efficacy in managing high blood pressure and related cardiovascular conditions.
Source and Classification
Alacepril is synthesized from S-acetylcaptopril and (S)-tert-butyl 2-amino-3-phenylpropanoate through amide formation. This compound falls under the broader category of ACE inhibitors, which are critical in regulating blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Synthesis Analysis
Methods and Technical Details
The synthesis of alacepril involves a multi-step process:
Amide Formation: The initial step involves the reaction between S-acetylcaptopril and (S)-tert-butyl 2-amino-3-phenylpropanoate. This reaction forms an amide bond, resulting in an intermediate compound.
Deprotection: The final step involves deprotecting the synthesized compound using trifluoroacetic acid, which yields alacepril.
This synthetic route is optimized for large-scale production by controlling reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Molecular Structure Analysis
Structure and Data
Alacepril has the following molecular characteristics:
The three-dimensional structure of alacepril can be modeled using various chemical visualization tools, highlighting its functional groups that contribute to its activity as an ACE inhibitor.
Chemical Reactions Analysis
Reactions and Technical Details
Alacepril undergoes several notable chemical reactions:
Oxidation: It can be oxidized at the sulfhydryl group, leading to the formation of disulfides.
Reduction: The compound may also be reduced to its corresponding thiol form.
Substitution: Alacepril can participate in nucleophilic substitution reactions, particularly involving its sulfhydryl group.
These reactions are essential for understanding both the pharmacological activity of alacepril and its stability under various conditions.
Mechanism of Action
Process and Data
The mechanism by which alacepril exerts its effects involves several key processes:
Metabolic Conversion: Upon administration, alacepril undergoes deacetylation, losing a molecule similar to phenylalanine, which converts it into captopril.
Inhibition of Angiotensin-Converting Enzyme: Captopril then inhibits the conversion of angiotensin I to angiotensin II, reducing vasoconstriction.
Increased Bradykinin Levels: This process also prevents the breakdown of bradykinin, a peptide that promotes vasodilation.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Alacepril exhibits several important physical and chemical properties:
Appearance: Typically presented as a white to off-white crystalline powder.
Solubility: Soluble in organic solvents but has limited solubility in water.
Stability: Demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
These properties are crucial for formulating alacepril into effective pharmaceutical preparations.
Applications
Scientific Uses
Alacepril is primarily used in clinical settings for:
Hypertension Management: It is effective in treating essential hypertension and renovascular hypertension.
Combination Therapy: Often used alongside other antihypertensive agents such as thiazide diuretics to enhance therapeutic outcomes.
Research continues into additional applications of alacepril in cardiovascular health, particularly concerning its long-term effects on mortality rates associated with heart disease.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cell-permeable SIRT2 inhibitor (IC50 = 13 μM). Increases acetylated tubulin levels. Shows neuroprotective effects in vivo. AK-1 is a sirtuin 2 (SIRT2) inhibitor (IC50 = 12.5 µM). It induces the formation of α-synuclein aggregates in H4 neuroglioma cells expressing α-synuclein and synphilin-1.2 AK-1 (5 µM) decreases total cholesterol levels in Neuro2a and primary rat striatal neurons, as well as in hippocampal slice cultures. It increases ubiquitination of hypoxia-inducible factor-1α (HIF-1α) in A549 cells and decreases HIF-1α levels in A549, HeLa, HEK293, and HEK293T cells under hypoxic conditions when used at a concentration of 10 µM. AK-1 (1 and 10 µM in the diet) decreases the loss of rhabdomeres in the ommatidium in the UAS-Httex1p-Q93 transgenic Drosophila model of Huntington's disease. Dietary administration of AK-1 (500 and 1,000 µM) prevents dopaminergic neuronal cell death in the dorsomedial cluster in the elav-GAL4 transgenic Drosophila model of Parkinson's disease. AK-1 is a SIRT2 Inhibitor II that prevents hippocampal neurodegeneration in Alzheimer's disease models and induces cell cycle arrest in colon carcinoma cells.
Ajulemic acid has been used in trials studying the treatment of Cystic Fibrosis, Dermatomyositis, and Diffuse Cutaneous Systemic Sclerosis. Ajulemic acid is a natural product found in Cannabis sativa with data available.
Brain-permeable SIRT2 (sirtuin 2) inhibitor. AK-7, also known as CS-3223 and GL-8955, is a SITR2 inhibitor that decreases brain atrophy and improves motor function in Huntington's disease models.
AK963, also known as 40708899, is a potent PAK1 (p21-activated kinase 1) inhibitor, which suppresses the proliferation of human gastric cancer cells significantly by downregulation of PAK1-NFκB-CyclinB1 pathway.